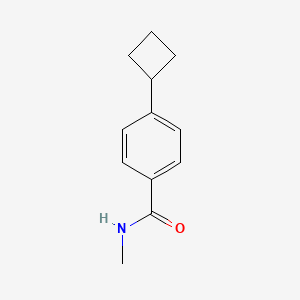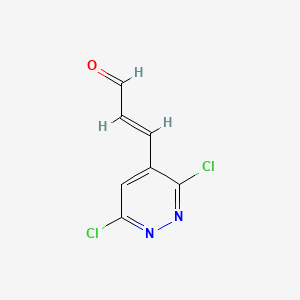
3-(3,6-Dichloropyridazin-4-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 on the pyridazine ring and an aldehyde group attached to a prop-2-enal chain at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal typically involves the chlorination of pyridazine derivatives. One common method is the reaction of maleic hydrazide with phosphorus oxychloride (POCl3) to form 3,6-dichloropyridazine . This intermediate can then be further reacted with appropriate aldehyde precursors under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal may involve large-scale chlorination processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学研究应用
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(3,6-dichloropyridazin-4-yl)prop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties and reactivity.
3,6-Dibromopyridazine: Another halogenated pyridazine with bromine atoms instead of chlorine.
3,6-Dichloropyrimidine: A structurally similar compound with a pyrimidine ring instead of pyridazine.
Uniqueness
3-(3,6-Dichloropyridazin-4-yl)prop-2-enal is unique due to the presence of both the aldehyde group and the prop-2-enal chain, which confer distinct reactivity and potential biological activities compared to other halogenated pyridazines .
属性
分子式 |
C7H4Cl2N2O |
|---|---|
分子量 |
203.02 g/mol |
IUPAC 名称 |
(E)-3-(3,6-dichloropyridazin-4-yl)prop-2-enal |
InChI |
InChI=1S/C7H4Cl2N2O/c8-6-4-5(2-1-3-12)7(9)11-10-6/h1-4H/b2-1+ |
InChI 键 |
SQSISXMWNLSNFI-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C(=NN=C1Cl)Cl)/C=C/C=O |
规范 SMILES |
C1=C(C(=NN=C1Cl)Cl)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


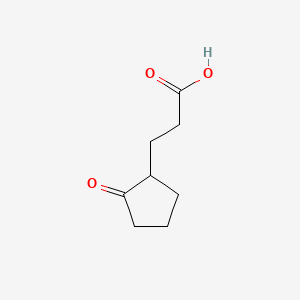
![N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride](/img/structure/B13547521.png)
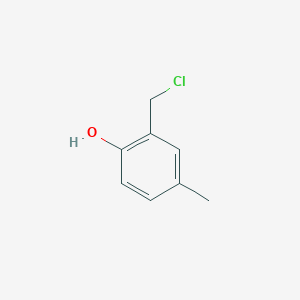
![2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B13547538.png)
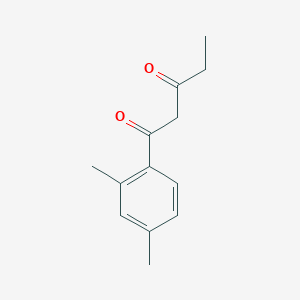

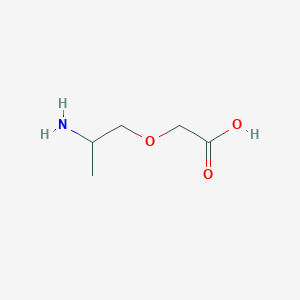
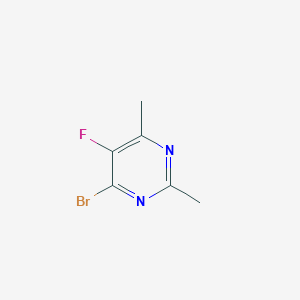

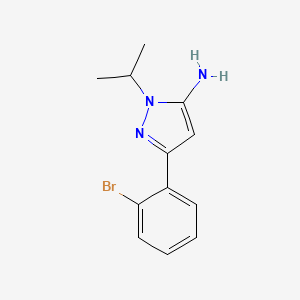
![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)
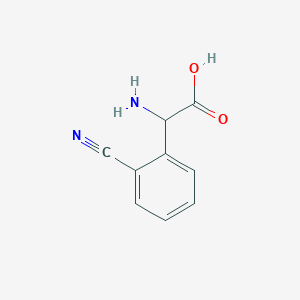
![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)
